N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide
Description
N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide: is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and a pyrimidine moiety, which contribute to its distinctive chemical properties.
Properties
Molecular Formula |
C14H12F3N3O2S |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
N-prop-2-enyl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide |
InChI |
InChI=1S/C14H12F3N3O2S/c1-2-5-18-12(21)8-22-13-19-9(10-4-3-6-23-10)7-11(20-13)14(15,16)17/h2-4,6-7H,1,5,8H2,(H,18,21) |
InChI Key |
JVCLNUBXZTWXMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and coupling reactions to introduce the pyrimidine and trifluoromethyl groups. The final step involves the acylation of the intermediate with prop-2-en-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
- N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl]oxy}acetamide
- N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(chloromethyl)pyrimidin-2-yl]oxy}acetamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., trifluoromethyl vs. methyl or chloromethyl) can significantly alter the chemical properties and reactivity of the compounds.
- Unique Features: The trifluoromethyl group in N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide imparts unique electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
